4-Nitro-2,1,3-benzoxadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

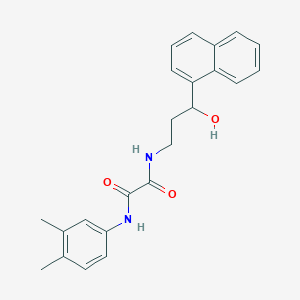

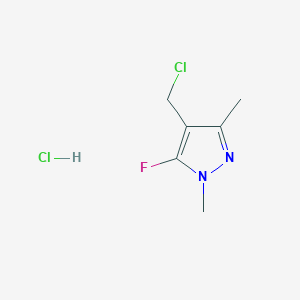

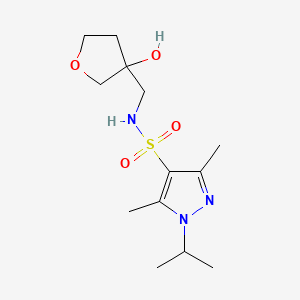

4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 18333-71-6 . It has a molecular weight of 180.12 .

Molecular Structure Analysis

The molecular structure of 4-Nitro-2,1,3-benzoxadiazol-5-amine is represented by the InChI Code: 1S/C6H4N4O3/c7-3-1-2-4-5 (9-13-8-4)6 (3)10 (11)12/h1-2H,7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-2,1,3-benzoxadiazol-5-amine include a molecular weight of 180.12 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación

Fluorogenic Labeling for Neurotransmitter Analysis

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been utilized as a fluorogenic labeling reagent for in vivo analysis of amino acid neurotransmitters. The compound is effective for high-speed, online microdialysis-capillary electrophoresis assays, offering improved limits of detection for glutamate and GABA. In vivo measurements in the rat striatum demonstrate the assay's effectiveness, highlighting its potential for sensitive and rapid neurotransmitter analysis (Klinker & Bowser, 2007).

High-Performance Liquid Chromatography (HPLC) Analysis of Amines and Amino Acids

The compound has been used in derivatization of amines and amino acids for HPLC analysis. The literature from 2001 to 2010 has been reviewed, emphasizing the applicability of the compound in analytical methods and instrumental developments (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Transformation and Structural Analysis

Transformation of Substituted Anilines

4-Fluoro-2,1,3-benzoxadiazole, derived from the treatment of certain anilines, can be nitrated to form a nitro derivative. This highlights the compound's role in chemical transformations and potential applications in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

Chromogenic Probe for Metal Detection

A chromogenic probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) has been developed for rapid and visual detection of Hg2+. This indicates the potential use of the compound in environmental monitoring and safety assessments (Wang et al., 2013).

Enzyme Inhibition and Cytotoxic Activity

Glutathione S-transferase Inhibition

Certain derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as efficient inhibitors of glutathione S-transferase P1-1. These inhibitors exhibit cytotoxic activity in various cell lines, indicating their potential as anticancer agents (Turella et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYOCEWWSNTXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2,1,3-benzoxadiazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2917677.png)

![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)

![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)